Citreaglycon A
Descripción
Citreaglycon A is a carboxyxanthone-derived natural product first isolated in 2012 from the marine actinomycete Streptomyces caelestis . Structurally, it features a xanthone core substituted with hydroxyl, methoxy, and carboxylic acid groups (Figure 1). This compound exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis, with reported minimum inhibitory concentrations (MICs) ranging from 4.0 to 16.0 µg/mL . Against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, Citreaglycon A demonstrates an MIC of 8.0 µg/mL .
Propiedades
IUPAC Name |
3,15,22,26-tetrahydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-21-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O11/c1-27(36-2)8-10-7-9-3-4-11-16(14(9)21(30)15(10)26(35)38-27)22(31)18-23(32)17-13(37-24(18)20(11)29)6-5-12(19(17)28)25(33)34/h5-7,28-31H,3-4,8H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMVNYNOSSVWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C3C(=C2)CCC4=C3C(=C5C(=C4O)OC6=C(C5=O)C(=C(C=C6)C(=O)O)O)O)O)C(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic routes for Citreaglycon A typically involve complex organic synthesis techniques. These methods may include the use of starting materials such as phenols and aldehydes, followed by a series of reactions including cyclization, oxidation, and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Citreaglycon A involves scaling up the synthetic routes to produce larger quantities. This process requires careful optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Citreaglycon A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include derivatives of Citreaglycon A with altered functional groups, which can exhibit different biological activities
Aplicaciones Científicas De Investigación
Chemistry: : Citreaglycon A is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: : Citreaglycon A has shown promise in preclinical studies for its anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications in treating chronic diseases.
Industry: : The compound is used in the production of natural products and as an additive in cosmetic and pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which Citreaglycon A exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Carboxyxanthones and Pyranonaphthoquinones
Citreaglycon A belongs to the carboxyxanthone class, which shares a polycyclic aromatic xanthone core. Key structural analogs include:
Dehydrocitreaglycon A
- Source : Co-isolated with Citreaglycon A from Streptomyces caelestis .
- Structural Difference : Lacks a hydroxyl group at the C-3 position, resulting in a dehydrogenated xanthone core.
- Bioactivity : Shows comparable antibacterial activity to Citreaglycon A but with slightly higher MICs (8.0–32.0 µg/mL) against the same bacterial strains .
Griseusin A and 4′-Deacetyl Griseusin A
- Source: Pyranonaphthoquinones from Streptomyces griseus .
- Structural Difference: Feature a naphthoquinone fused to a pyran ring, distinct from the xanthone core of Citreaglycon A.
- Bioactivity :
- Mechanism : Griseusins inhibit bacterial DNA gyrase and exhibit anticancer properties via TRAIL resistance modulation .
Citreamicin θA and Citreamicin η
- Source: Xanthone antibiotics from Micromonospora citreae .
- Structural Difference : Citreamicin θA retains a methoxy group at C-17, while Citreamicin η replaces it with hydrogen.
- Bioactivity :
Functional Analogues: Anti-MRSA Agents
| Compound | Class | Source | Anti-MRSA MIC (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Citreaglycon A | Carboxyxanthone | Streptomyces caelestis | 8.0 | Xanthone, -COOH, -OCH₃ |
| Griseusin A | Pyranonaphthoquinone | Streptomyces griseus | 1.0 | Naphthoquinone, pyran |
| 4′-Deacetyl Griseusin A | Pyranonaphthoquinone | Streptomyces griseus | 0.5 | Naphthoquinone, hydroxyl |
| Citreamicin θA | Xanthone | Micromonospora citreae | 0.25 | Xanthone, methoxy |
| Citreamicin η | Xanthone | Micromonospora citreae | <0.015 | Xanthone, -H (C-17) |
Key Observations :
- Potency : Citreaglycon A is less potent than Griseusins and Citreamicins, likely due to structural differences in the aromatic core and substituents.
- Structural Determinants: Methoxy groups (e.g., in Citreamicin θA) enhance lipid membrane penetration, improving potency. Pyranonaphthoquinones (Griseusins) exhibit dual antibiotic and anticancer activities, unlike carboxyxanthones .
Therapeutic Potential and Limitations
- Citreaglycon A : Moderate anti-MRSA activity limits clinical utility, but its marine origin highlights ecological significance in drug discovery .
- Griseusins : Broader applications in oncology due to TRAIL resistance reversal, but toxicity concerns persist .
- Citreamicins : Exceptional potency (e.g., Citreamicin η) positions them as lead candidates, though synthetic complexity hinders scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
